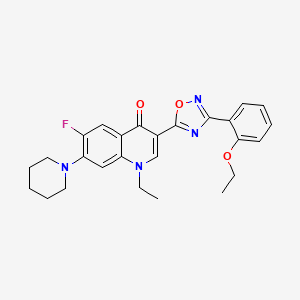

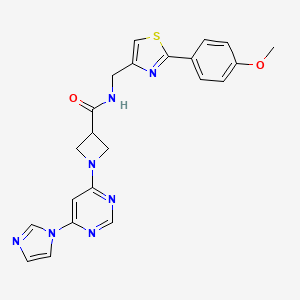

8-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

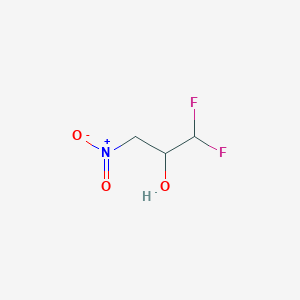

The compound “8-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)quinoline” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .

Molecular Structure Analysis

The molecular structure of “8-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)quinoline” is complex, with an imidazole ring attached to a piperidine ring through a sulfonyl linkage, further connected to a quinoline ring through an ether linkage.Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Research has explored innovative synthetic routes and chemical transformations of quinoline and imidazole derivatives, which are essential for creating complex molecules with potential therapeutic applications. For instance, the synthesis of imidazoquinolinethiones from 8-aminoquinolines involves a novel thermal rearrangement, highlighting a method to generate compounds with imidazole rings integrated into the quinoline framework (Besson et al., 2000). Another study demonstrated the synthesis of pyrido-fused imidazo[4,5-c]quinolines through a metal-free, iodine-dimethyl sulfoxide promoted oxidative cross-coupling and intramolecular cyclization, presenting a straightforward approach to novel quinoline fused compounds (Kale et al., 2016).

Biological Activities and Applications

The modification of quinoline and imidazole rings has been explored for developing compounds with potential biological activities. For example, a study on iodine-catalyzed direct C-H thiolation of imidazo[1,5-a]quinolines developed regioselective sulfenylation under metal- and oxidant-free conditions, yielding derivatives with significant anticancer activity (Wu et al., 2017). Another research effort synthesized 3-(3-aryloxyaryl)imidazo[1,2-a]pyridine sulfones as liver X receptor agonists, showing the potential of imidazoquinoline derivatives in modulating biological targets (Singhaus et al., 2010).

Catalysis and Material Science Applications

Quinoline and imidazole derivatives have also found applications in catalysis and material science. For instance, the development of sulfamic acid-functionalized hydroxyapatite-encapsulated γ-Fe2O3 nanoparticles demonstrated their use as a magnetically recoverable catalyst for synthesizing N-fused imidazoquinoline conjugates under solvent-free conditions (Mouradzadegun et al., 2015).

Orientations Futures

The future directions for “8-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)quinoline” and similar compounds likely involve further exploration of their synthesis, chemical properties, and potential biological activities. As imidazole derivatives are known to exhibit a wide range of biological activities, they continue to be an area of interest in the development of new drugs .

Propriétés

IUPAC Name |

8-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c1-21-12-17(20-13-21)26(23,24)22-10-7-15(8-11-22)25-16-6-2-4-14-5-3-9-19-18(14)16/h2-6,9,12-13,15H,7-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFFJXWNHVXPRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-acetyl-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2538050.png)

![methyl [6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetate](/img/structure/B2538051.png)

![3-(2-methoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538052.png)

![6-(1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2538057.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2538065.png)

![1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2538067.png)